(R)-Methyl 2-aminopent-4-enoate hydrochloride

Vue d'ensemble

Description

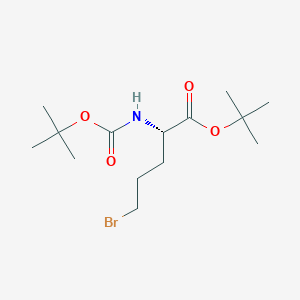

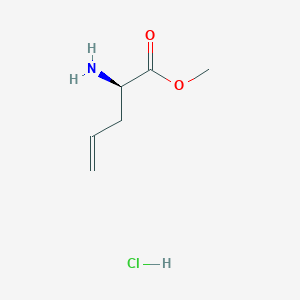

“®-Methyl 2-aminopent-4-enoate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It has a molecular weight of 179.64 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Applications De Recherche Scientifique

Synthesis of Unnatural α-Amino Acid Derivatives : This compound is utilized in the synthesis of highly substituted unnatural α-amino esters, such as ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. These are prepared via a Pd(II)-catalyzed three-component coupling of boronic acids and allenes with ethyl iminoacetate, leveraging the umpolung of the traditional electrophilicity of mono-π-allylpalladium complexes. This synthesis method is notable for its regiocontrol and diastereoselectivity (Hopkins & Malinakova, 2007).

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : The compound plays a role in the asymmetric synthesis of unsaturated β-amino acid derivatives. A key process involves the stereoselective conjugate addition of lithium amides to α,β-unsaturated esters, followed by various transformations to yield benzoyl amide or oxazolidinone derivatives while maintaining unsaturation in the molecules (Davies, Fenwick, & Ichihara, 1997).

Formation of α‐Methylidene‐ and α‐Alkylidene‐β‐lactams : The synthesis of N-substituted methyl (E)-2-(aminomethyl)alk-2-enoates and methyl 2-(1-aminoalkyl)prop-2-enoates from methyl 2-(1-hydroxyalkyl)prop-2-enoates 1 with concentrated HBr solution is another application. This leads to the formation of β-lactams containing an exocyclic alkylidene and methylidene group at C(3) (Buchholz & Hoffmann, 1991).

Hydrostannation of Propargylglycine Derivatives : This compound is also used in the hydrostannation of methyl (R,S)-2-(N-diphenylmethylidene) aminopent-4-ynoate. The reaction results in α-amino acid derivatives featuring a tributylvinylstannane in the side-chain, showcasing the compound's utility in complex organic transformations (Crisp & Gebauer, 1997).

Synthesis of Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : The amino acetate functionalized Schiff base organotin(IV) complexes synthesized from this compound have been studied for their structural characteristics and potential as anticancer drugs. These complexes have shown cytotoxicity against various human tumor cell lines, indicating their potential in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

methyl (2R)-2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAMFLUXPVNV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466068 | |

| Record name | (R)-Methyl 2-aminopent-4-enoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217440-34-1 | |

| Record name | (R)-Methyl 2-aminopent-4-enoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B1600729.png)

![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)